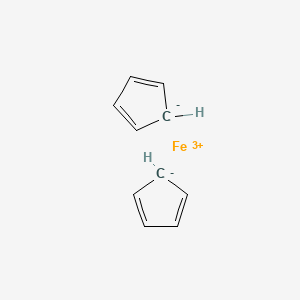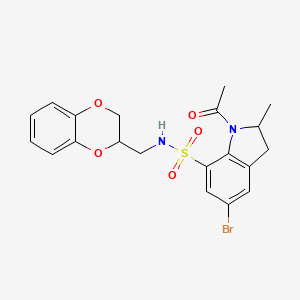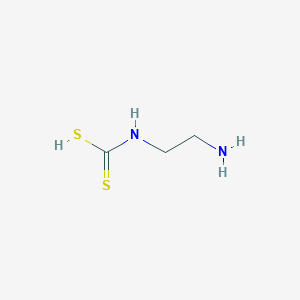
Ferrocenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenium is an organometallic compound derived from ferrocene. It is characterized by its unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. The compound is known for its stability and distinctive redox properties, making it a significant subject of study in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocenium can be synthesized through the oxidation of ferrocene. Common oxidizing agents include ferric salts, such as ferric chloride, and other oxidants like nitrosyl tetrafluoroborate . The reaction typically involves dissolving ferrocene in an organic solvent and adding the oxidizing agent under controlled conditions to yield this compound salts.
Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and solvent can vary based on cost, availability, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ferrocenium undergoes various chemical reactions, including:
Oxidation: this compound itself is the oxidized form of ferrocene and can participate in further oxidation reactions.
Reduction: this compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where ligands on the cyclopentadienyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Ferric chloride, nitrosyl tetrafluoroborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products of these reactions include ferrocene (from reduction), substituted this compound derivatives (from substitution), and further oxidized species (from oxidation) .
Scientific Research Applications
Ferrocenium has a wide range of applications in scientific research:
Chemistry: Used as a redox standard in electrochemistry and as a catalyst in various organic reactions.
Biology: Employed in the study of electron transfer processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which ferrocenium exerts its effects is primarily through its redox activity. The compound can easily donate and accept electrons, making it an excellent mediator in electron transfer processes. This redox activity is facilitated by the iron center and the conjugated cyclopentadienyl rings, which stabilize the different oxidation states .
Comparison with Similar Compounds
Ferrocene: The parent compound of ferrocenium, known for its stability and aromaticity.
Cobaltocene: Another metallocene with similar redox properties but involving cobalt instead of iron.
Nickelocene: Similar structure but with nickel as the central metal atom.
Uniqueness of this compound: this compound is unique due to its reversible redox properties, which are more stable and easier to control compared to other metallocenes. This makes it particularly valuable in applications requiring precise redox control, such as in electrochemical sensors and catalysis .
Properties
CAS No. |
12125-80-3 |
|---|---|
Molecular Formula |
C10H20Fe |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
cyclopentane;iron |
InChI |
InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2; |
InChI Key |
KPCCMGYPEIQAEN-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] |
Canonical SMILES |
C1CCCC1.C1CCCC1.[Fe] |
| 12125-80-3 | |
Related CAS |
12636-57-6 (salt with trichloroacetic acid (1:1)) 1287-09-8 ((T-4)-tetrachloroferrate(1-)) |
Synonyms |
FcBF(4) ferricenium hexafluorophosphate ferrocenium ferrocenium hexafluorophosphate ferrocenium tetrafluoroborate ferrocenium, (T-4)-tetrachloroferrate(1-) ferrocenium, 2,4,6-trinitrophenol (1:1) salt ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1) ferrocenium, hexafluorophosphate(1-) ferrocenium, tetrafluoroborate(1-) ferrocenium, trichloroacetic acid (1:1) salt ferrocenium, trichloroacetic acid (1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)
![2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1229663.png)
![3-[(3-Fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1229664.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)
![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)


![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)
![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)
![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
